molecular formula C37H50F5N5O10 B11832087 BCN-PEG3-VC-PFP Ester

BCN-PEG3-VC-PFP Ester

Cat. No.: B11832087
M. Wt: 819.8 g/mol
InChI Key: ODFSIYMVJDIAIS-COWKONOXSA-N
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Description

BCN-PEG3-VC-PFP Ester is a cleavable three-unit polyethylene glycol (PEG) antibody-drug conjugate (ADC) linker. This compound is widely used in the synthesis of antibody-drug conjugates, which are targeted cancer therapies. This compound is a click chemistry reagent containing a BCN group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BCN-PEG3-VC-PFP Ester involves multiple steps, including the incorporation of a BCN group, a hydrophilic PEG spacer, a Val-Cit dipeptide, and a PFP ester. The PFP ester is activated towards nucleophilic attack from amines, while the BCN group is a click chemistry handle that readily forms stable triazoles with azide groups on a target molecule .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then lyophilized and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

BCN-PEG3-VC-PFP Ester primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly efficient and does not require a catalyst, making it suitable for bioconjugation applications .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include azide-containing molecules, which react with the BCN group under mild conditions. The reactions are typically carried out in aqueous or organic solvents at room temperature .

Major Products

The major products formed from these reactions are stable triazoles, which are used in the synthesis of antibody-drug conjugates. These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy tissues .

Mechanism of Action

BCN-PEG3-VC-PFP Ester exerts its effects through the formation of stable triazoles via SPAAC reactions. The BCN group reacts with azide-containing molecules, forming a triazole linkage. The Val-Cit dipeptide is cleaved by cellular proteases within the cell, allowing for efficient payload delivery. This mechanism ensures that the cytotoxic drug is released only within the target cells, reducing off-target effects .

Properties

Molecular Formula

C37H50F5N5O10

Molecular Weight

819.8 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-[[(2S)-2-[3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoate

InChI

InChI=1S/C37H50F5N5O10/c1-21(2)32(34(49)46-25(10-7-12-44-36(43)51)35(50)57-33-30(41)28(39)27(38)29(40)31(33)42)47-26(48)11-14-53-16-18-55-19-17-54-15-13-45-37(52)56-20-24-22-8-5-3-4-6-9-23(22)24/h21-25,32H,5-20H2,1-2H3,(H,45,52)(H,46,49)(H,47,48)(H3,43,44,51)/t22-,23+,24?,25-,32-/m0/s1

InChI Key

ODFSIYMVJDIAIS-COWKONOXSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)CCOCCOCCOCCNC(=O)OCC2[C@H]3[C@@H]2CCC#CCC3

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)CCOCCOCCOCCNC(=O)OCC2C3C2CCC#CCC3

Origin of Product

United States

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